molecular formula C11H14N2O2 B1339228 N~1~-(4-Methylphenyl)butanediamide CAS No. 138395-42-3

N~1~-(4-Methylphenyl)butanediamide

Cat. No. B1339228
M. Wt: 206.24 g/mol
InChI Key: ILBMHFYXOQGIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-Methylphenyl)butanediamide, also known as N1-(4-METHYLPHENYL)-2-BUTENEDIAMIDE, is a chemical compound with the linear formula C11H12N2O2 . It has a molecular weight of 204.23 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

N1-(4-Methylphenyl)butanediamide shares similar properties with other amides. Most amides are solids at room temperature and have high boiling points . These characteristics result from the polar nature of the amide group and hydrogen bonding .

Scientific Research Applications

Polymeric Membrane Synthesis for Desalination The innovative synthesis of novel polymers like Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated variant (mPASB) has been explored for desalination applications. These polymers, integrated into polysulfone composite membranes through the Diffusion Induced Phase Separation (DIPS) method, show promising desalination performance, including salt rejection and water flux capabilities. Their hydrophilic nature, confirmed through water uptake studies and contact angle measurement, alongside a molecular weight cutoff of 1000 Da and a maximum NaCl rejection rate of 52%, signifies their potential in the field of water purification and desalination technologies (Padaki et al., 2013).

Phytochemical Analysis for Therapeutic Applications Exploratory phytochemical analysis of Salvadora persica stems has unveiled the isolation of unique benzylamides, including butanediamide,N1,N4-bis(phenylmethyl)-2(S)-hydroxy-butanediamide. These compounds exhibit significant biological activities such as inhibiting human collagen-induced platelet aggregation and displaying antibacterial properties against Escherichia coli, showcasing potential therapeutic applications (Khalil, 2006).

properties

IUPAC Name

N'-(4-methylphenyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8-2-4-9(5-3-8)13-11(15)7-6-10(12)14/h2-5H,6-7H2,1H3,(H2,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBMHFYXOQGIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568790
Record name N~1~-(4-Methylphenyl)butanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(4-Methylphenyl)butanediamide

CAS RN

138395-42-3
Record name N~1~-(4-Methylphenyl)butanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.